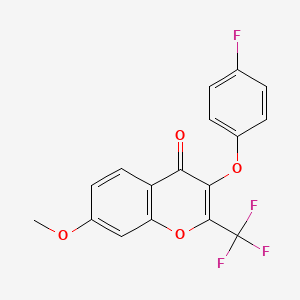

3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

3-(4-Fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is an organic compound that belongs to the flavone family Flavones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Properties

IUPAC Name |

3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F4O4/c1-23-11-6-7-12-13(8-11)25-16(17(19,20)21)15(14(12)22)24-10-4-2-9(18)3-5-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOMDKROXWOYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300569-48-6 | |

| Record name | 3-(4-FLUOROPHENOXY)-7-METHOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one generally involves multi-step organic reactions. A common synthetic route starts with the formation of the chromenone skeleton, followed by the introduction of methoxy and fluorophenoxy groups, and finally the incorporation of the trifluoromethyl group. Typical reaction conditions involve the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation steps and reagents like trifluoromethyl iodide for introducing the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound can involve similar synthetic routes but on a larger scale. Optimizations may include continuous flow reactions and the use of more robust catalysts to ensure higher yields and purity. Reaction conditions may be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: : Reduction reactions can target specific groups within the molecule, altering its properties.

Substitution: : The fluorophenoxy and methoxy groups can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: : Conditions for substitution reactions can vary widely, from acidic to basic environments, depending on the nature of the substituent being introduced or replaced.

Major Products Formed

The products formed from these reactions can include a variety of derivatives, depending on the specific conditions and reagents used. For example, oxidation might introduce hydroxyl groups, while substitution reactions could yield compounds with different aromatic rings or alkyl groups.

Scientific Research Applications

3-(4-Fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one has several applications in scientific research:

Chemistry: : Used as a building block in organic synthesis for creating complex molecules.

Biology: : Studied for its potential as a bioactive compound with anti-inflammatory and antioxidant properties.

Medicine: : Investigated for its anticancer potential and its ability to modulate biochemical pathways.

Industry: : Utilized in the development of new materials and chemicals with specific functional properties.

Mechanism of Action

The mechanism of action for 3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one involves interactions with various molecular targets:

Molecular Targets: : The compound can interact with enzymes, receptors, and other proteins to exert its effects.

Pathways Involved: : It may modulate pathways involved in inflammation, oxidative stress, and cell proliferation, contributing to its biological activity.

Comparison with Similar Compounds

Uniqueness

The presence of the trifluoromethyl group and the specific arrangement of the fluorophenoxy and methoxy groups make 3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one unique among flavones.

Similar Compounds

Similar compounds might include other flavones with different substituents:

3-(4-Chlorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one: : Similar structure with a chlorine substituent instead of fluorine.

3-(4-Fluorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one: : Lacks the phenoxy group, having a simpler phenyl group instead.

This article covers the essentials about this compound, but there is always more to discover and investigate about this fascinating compound. What piques your interest the most about it?

Biological Activity

3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one, a compound belonging to the chromenone family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H10F4O4. The compound features a chromenone core, which is known for its significant presence in various biologically active natural products. The incorporation of fluorine and methoxy groups enhances the chemical properties and biological activities of the compound, making it a subject of interest in medicinal chemistry .

Synthesis

The synthesis of this compound typically involves palladium-catalyzed coupling reactions, which allow for the introduction of functional groups at specific positions on the chromenone ring. The trifluoromethyl group is particularly noted for increasing reactivity in these reactions, enabling the creation of diverse derivatives .

Anticancer Activity

Research has indicated that derivatives of chromenones exhibit notable anticancer properties. For instance, studies have shown that trifluoromethylated compounds can inhibit various cancer cell lines, including leukemia and lung cancer cells . The National Cancer Institute's screening of these compounds has revealed promising results against multiple cancer types.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in disease processes:

- Cholinesterases : The compound has shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant targets in Alzheimer's disease treatment. For example, some derivatives exhibited IC50 values around 10-20 μM against these enzymes .

- Cyclooxygenase : It also demonstrated inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory responses. This suggests potential anti-inflammatory applications .

Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays. Compounds with trifluoromethyl substituents often exhibit enhanced radical scavenging activities, contributing to their potential use in preventing oxidative stress-related diseases .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated significant cell growth inhibition, suggesting that the compound could be developed as a therapeutic agent for breast cancer treatment.

- Enzyme Interaction Studies : Molecular docking studies have provided insights into how the trifluoromethyl group interacts with enzyme active sites, enhancing binding affinity and selectivity towards cholinesterases and COX enzymes .

Data Summary

Q & A

Q. Basic

NMR :

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), fluorophenoxy (δ ~6.8–7.1 ppm), and chromen-4-one carbonyl (δ ~175 ppm) signals .

- ¹⁹F NMR : Verify trifluoromethyl (δ ~-60 ppm) and fluorophenoxy (δ ~-110 ppm) groups .

HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., m/z 386.0742 calculated for C₁₈H₁₃F₄O₄) .

Advanced

- LC-MS/MS : Detect trace impurities (e.g., de-fluorinated byproducts) using C18 columns and ESI+ mode .

How can computational methods predict the bioactivity of this compound, and what are key docking targets?

Q. Advanced

Target selection : Prioritize enzymes linked to flavone bioactivity (e.g., COX-2, CYP450) .

Docking workflow :

- Prepare ligand (DFT-optimized structure at B3LYP/6-31G* level).

- Use AutoDock Vina for binding affinity calculations (ΔG < -7 kcal/mol suggests strong inhibition) .

Validation : Compare with experimental IC₅₀ values from enzyme assays (e.g., fluorometric assays for antioxidant activity) .

What strategies address contradictions in biological activity data for fluorinated chromen-4-one derivatives?

Q. Advanced

Data normalization : Account for assay variability (e.g., DPPH vs. ABTS antioxidant tests) by reporting IC₅₀ in µM ± SEM .

Structural analogs : Compare substituent effects (e.g., 7-methoxy vs. 7-hydroxy groups on cytotoxicity) .

Meta-analysis : Use databases like ChEMBL to contextualize activity ranges and identify outliers .

How can solvent effects be exploited to tune electrochemical properties during synthesis?

Q. Advanced

- Polar aprotic solvents (e.g., DMF, DMSO): Stabilize charged intermediates in C(sp³)-H activation steps, enhancing regioselectivity .

- Additives : Tetrabutylammonium iodide (TBAI) in acetonitrile improves electron transfer in radical-mediated fluorination .

- In situ monitoring : Use cyclic voltammetry to track redox potentials and optimize solvent/electrolyte pairs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.